5-Chloro-2-(chloromethyl)pyrimidine chemical properties
5-Chloro-2-(chloromethyl)pyrimidine chemical properties
An In-depth Technical Guide to 5-Chloro-2-(chloromethyl)pyrimidine: Properties, Reactivity, and Applications
Introduction
5-Chloro-2-(chloromethyl)pyrimidine is a halogenated pyrimidine derivative that serves as a critical and versatile building block in synthetic organic chemistry. Its bifunctional nature, characterized by an electron-deficient pyrimidine ring and a highly reactive chloromethyl group, makes it an invaluable intermediate for introducing the pyrimidine scaffold into a wide array of complex molecules. The pyrimidine core is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds, including anticancer and antiviral agents.[1][2]
This technical guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and applications of 5-Chloro-2-(chloromethyl)pyrimidine, with a focus on its utility for researchers, scientists, and professionals in drug development and agrochemical synthesis.
Chemical and Physical Properties
The fundamental properties of 5-Chloro-2-(chloromethyl)pyrimidine and its hydrochloride salt are summarized below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| IUPAC Name | 5-chloro-2-(chloromethyl)pyrimidine | [3] |
| CAS Number | 944902-28-7 (free base) 1427454-12-3 (hydrochloride) | [3][4] |
| Molecular Formula | C₅H₄Cl₂N₂ (free base) C₅H₅Cl₃N₂ or C₅H₄Cl₂N₂·HCl (hydrochloride) | [3][4] |
| Molecular Weight | 163.01 g/mol (free base) 199.47 g/mol (hydrochloride) | [3][5] |
| Appearance | Solid | [6] |
| Purity | Typically ≥97% | [3] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [7] |
Spectroscopic Profile
Structural elucidation of 5-Chloro-2-(chloromethyl)pyrimidine relies on standard spectroscopic techniques. While specific data for this exact isomer can be limited in public databases, analysis of its structural analogue, 2-(chloromethyl)pyrimidine, provides valuable reference points.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the methylene (-CH₂) protons. The electron-withdrawing effects of the nitrogen atoms and the chlorine atoms will cause these signals to appear downfield. The methylene protons would likely appear as a singlet.[9]
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¹³C NMR: The carbon spectrum will show signals for the carbon atoms in the pyrimidine ring and a characteristic signal for the chloromethyl carbon. The carbons attached to nitrogen and chlorine will be significantly deshielded.[10]
Infrared (IR) Spectroscopy: The IR spectrum would be used to identify key functional groups. Expected characteristic absorption bands would include C-H stretching, C=N and C=C stretching vibrations from the pyrimidine ring, and a prominent C-Cl stretching vibration from the chloromethyl group.[8]
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to its mass-to-charge ratio. A characteristic isotopic pattern would be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), which is a key diagnostic feature.[8]
Synthesis and Reactivity
Synthetic Pathways
The synthesis of chloromethyl-substituted pyrimidines typically involves a multi-step process. A common and effective strategy is a two-step sequence:[1][11]
-
Formation of the Hydroxymethyl Intermediate: The synthesis begins with the creation of a 2-(hydroxymethyl)pyrimidine precursor. This is often achieved through the reduction of a corresponding pyrimidine-2-carboxylic acid ester using a suitable reducing agent like sodium borohydride.[11]
-
Chlorination: The hydroxyl group of the 2-(hydroxymethyl)pyrimidine intermediate is then converted to a chloride. This is accomplished using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The final product is often isolated as its hydrochloride salt to improve stability and handling.[1][11]
Reactivity Profile: Nucleophilic Substitution
The primary mode of reactivity for 5-Chloro-2-(chloromethyl)pyrimidine is nucleophilic substitution at the carbon of the chloromethyl group. This carbon is highly electrophilic due to the electron-withdrawing nature of both the adjacent chlorine atom and the pyrimidine ring.
The reaction typically proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. In this concerted step, a nucleophile attacks the carbon atom, leading to the displacement of the chloride ion as a leaving group.
Caption: General Sɴ2 mechanism on the chloromethyl group.
This high reactivity allows for the facile attachment of a wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions, making it a cornerstone reagent for building molecular diversity.
Generalized Experimental Protocol for Nucleophilic Substitution
The following protocol outlines a general procedure for reacting 5-Chloro-2-(chloromethyl)pyrimidine with a generic amine nucleophile.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Addition of Reagents: Add a base (e.g., K₂CO₃, Et₃N, or DIPEA, 2.2-3.0 eq.) to neutralize the hydrochloride salt and the HCl generated during the reaction. Stir the mixture for 5-10 minutes.
-
Nucleophile Addition: Add the desired amine nucleophile (1.0-1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Isolation: Upon completion, cool the reaction mixture and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or recrystallization to obtain the desired substituted pyrimidine derivative.
Applications in Drug Discovery and Agrochemicals
The pyrimidine moiety is a key pharmacophore with a broad spectrum of biological activities.[2][12] Consequently, 5-Chloro-2-(chloromethyl)pyrimidine is a highly sought-after intermediate in the synthesis of novel therapeutic and agricultural agents.[6]
Intermediate in Kinase Inhibitor Synthesis
Protein kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The pyrimidine scaffold is a common feature in many clinically approved kinase inhibitors.[12] 5-Chloro-2-(chloromethyl)pyrimidine serves as a key precursor for synthesizing libraries of pyrimidine derivatives that can be screened for kinase inhibitory activity. For example, it can be used to synthesize 5-chloro-2-amino-pyrimidine derivatives, which have shown potent activity as PLK4 inhibitors for breast cancer treatment.[13]
Caption: Workflow for synthesis of kinase inhibitors.
Agrochemicals
Beyond pharmaceuticals, this compound is also used in the development of modern agrochemicals.[6] Its structure can be incorporated into novel herbicides and fungicides, contributing to the creation of more effective and selective crop protection agents.[6] The related isomer, 2-chloro-5-(chloromethyl)pyridine, is a crucial intermediate for neonicotinoid insecticides like imidacloprid and acetamiprid.[14]
Safety and Handling
As a reactive chemical intermediate, 5-Chloro-2-(chloromethyl)pyrimidine requires careful handling in a controlled laboratory environment. The following information is derived from safety data sheets for structurally similar compounds.[7][15]
| Hazard Category | Precautionary Measures |
| Handling | Handle in a well-ventilated place, preferably within a chemical fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wear suitable protective clothing, gloves (chemical impermeable), and eye/face protection.[7][16] |
| First Aid (Inhalation) | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7] |
| First Aid (Skin Contact) | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[7] |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[15] |
| First Aid (Ingestion) | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[7][17] |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear a self-contained breathing apparatus for firefighting if necessary.[7] |
Disclaimer: This guide is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
5-Chloro-2-(chloromethyl)pyrimidine is a high-value synthetic intermediate with significant applications in drug discovery and agrochemical research. Its reactivity is dominated by the facile Sɴ2 displacement of the chloromethyl group, allowing for the efficient synthesis of a diverse range of substituted pyrimidines. The prevalence of the pyrimidine scaffold in biologically active molecules ensures that this compound will remain a vital tool for chemists working to develop the next generation of pharmaceuticals and crop protection agents.
References
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- 5. calpaclab.com [calpaclab.com]
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- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
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